(4R)-4-methylhexanoic acid
CAS No.: 52745-93-4
Cat. No.: VC11582612
Molecular Formula: C7H14O2
Molecular Weight: 130.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52745-93-4 |
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Molecular Formula | C7H14O2 |
Molecular Weight | 130.2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(4R)-4-Methylhexanoic acid has the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Its IUPAC name is (4R)-4-methylhexanoic acid, and it is alternatively referred to as (R)-(-)-4-methylhexanoic acid. The compound’s structure features a carboxylic acid group at the terminal position and a stereogenic center at C4, which governs its optical activity. The exact mass is 130.09938 g/mol, and its topological polar surface area (PSA) is 37.3 Ų .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄O₂ | |
Molecular Weight | 130.18 g/mol | |
Exact Mass | 130.09938 g/mol | |
PSA | 37.3 Ų | |
LogP (Octanol-Water) | 1.897 |
Synthesis and Production
Conventional Synthesis Routes
A widely documented method involves the decarboxylation of 2-(2-methylbutyl)malonic acid under inert conditions. In a representative procedure:
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Saponification: Dimethyl 2-(2-methylbutyl)malonate is refluxed with NaOH in ethanol to yield the disodium salt of 2-(2-methylbutyl)malonic acid .
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Acidification and Extraction: The product is acidified with HCl and extracted with diethyl ether .
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Decarboxylation: Heating the crude malonic acid derivative at 210°C for 2 hours under nitrogen induces decarboxylation, producing 4-methylhexanoic acid .
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Purification: Dry-flash chromatography using hexane/ethyl acetate gradients isolates the pure compound .
Enantioselective Synthesis
Asymmetric synthesis strategies remain underdeveloped for (4R)-4-methylhexanoic acid. Potential approaches include:
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Chiral Auxiliaries: Use of Evans oxazolidinones to control stereochemistry during alkylation.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic esters.
Applications in Research and Industry
Organic Synthesis
(4R)-4-methylhexanoic acid serves as a chiral building block for:
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Pharmaceutical Intermediates: Synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics.
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Ligands in Catalysis: Chiral carboxylates in asymmetric hydrogenation catalysts .
Industrial Uses
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Flavor and Fragrance Industry: Branched-chain carboxylic acids contribute to ester-based aromas.
Analytical Characterization
Spectroscopic Data
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NMR: Predicted signals include a triplet for the methyl group (δ ≈ 0.9 ppm) and a multiplet for the methine proton (δ ≈ 1.5 ppm) .
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IR: Strong absorption at ≈1700 cm⁻¹ (C=O stretch) and ≈2500–3300 cm⁻¹ (O-H stretch) .
Chromatographic Methods
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HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .
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GC-MS: Methyl ester derivatives facilitate volatility for mass spectral analysis .
Future Perspectives
Research priorities include:
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Enantioselective Catalysis: Developing Ru- or Rh-based catalysts for asymmetric hydrogenation.
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Biological Profiling: Investigating antimicrobial or anticancer activity.
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Green Chemistry: Solvent-free synthesis using microwave irradiation.
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